pKa Reduction via Ortho-Fluorine and N-Methyl Substitution: Implications for Ionization State
The predicted pKa of N-(2-Fluoro-4-methylbenzyl)-N-methylamine is 9.28±0.10 , which is significantly lower than that of its non-fluorinated, N-methylated analog N-methylbenzylamine (pKa 9.75±0.10 [1]). This reduction in basicity is consistent with the electron-withdrawing effect of the ortho-fluorine substituent, which lowers the electron density on the amine nitrogen. This shift in pKa affects the compound's ionization state at physiological pH and its behavior in acid-base extractions, offering a quantifiable advantage in synthetic workups and formulation development.
| Evidence Dimension | Acid Dissociation Constant (pKa) of the Amine Group |
|---|---|
| Target Compound Data | 9.28±0.10 (Predicted) |
| Comparator Or Baseline | N-Methylbenzylamine (CAS 103-67-3) pKa 9.75±0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.47 |
| Conditions | Predicted values derived from chemical structure calculations; experimental pKa values may vary. |
Why This Matters
This quantifies the impact of the ortho-fluorine on amine basicity, enabling precise prediction of ionization state and extraction efficiency in a synthetic or formulation workflow.
- [1] ChemicalBook.cn. (n.d.). N-Methylbenzylamine (CAS 103-67-3) CAS DataBase. View Source
